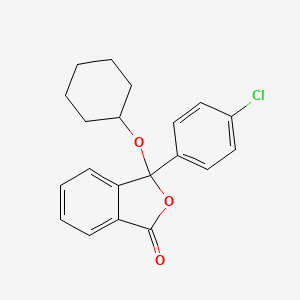

![molecular formula C24H19FN2O4 B11639645 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639645.png)

5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

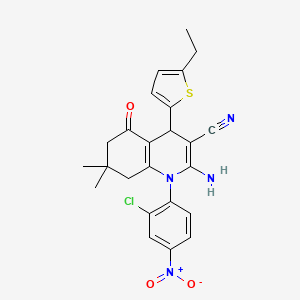

5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrolidinone core with various substituents, including a fluorophenyl group, a methoxybenzoyl group, and a pyridinylmethyl group

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(4-Fluorphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-on umfasst in der Regel mehrstufige organische Reaktionen. Ein üblicher Syntheseweg kann Folgendes umfassen:

Bildung des Pyrrolidinon-Kerns: Dies kann durch eine Cyclisierungsreaktion mit einem geeigneten Vorläufer wie einem Aminosäurederivat oder einem Diketon erreicht werden.

Einführung der Fluorphenylgruppe: Dieser Schritt kann eine nucleophile aromatische Substitutionsreaktion unter Verwendung eines Fluorbenzolderivats beinhalten.

Anlagerung der Methoxybenzoylgruppe: Dies kann durch eine Acylierungsreaktion unter Verwendung von Methoxybenzoylchlorid in Gegenwart einer Base erfolgen.

Addition der Pyridinylmethylgruppe: Dieser Schritt kann eine nucleophile Substitutionsreaktion unter Verwendung eines Pyridinderivats beinhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des oben genannten Synthesewegs beinhalten, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Hochdurchsatz-Screening für Reaktionsbedingungen sowie die Entwicklung skalierbarer Prozesse für jeden Schritt umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Hydroxylgruppe in der Verbindung kann einer Oxidation unterzogen werden, um ein Keton zu bilden.

Reduktion: Die Carbonylgruppen können mit Reduktionsmitteln wie Natriumborhydrid zu Alkoholen reduziert werden.

Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen, wodurch eine weitere Funktionalisierung möglich ist.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Halogene oder Nitrierungsmittel unter sauren Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Ketonen oder Carbonsäuren.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung verschiedener substituierter aromatischer Verbindungen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre verschiedenen funktionellen Gruppen ermöglichen vielfältige chemische Umwandlungen, was sie zu einem vielseitigen Zwischenprodukt macht.

Biologie

In der biologischen Forschung kann diese Verbindung auf ihre potenzielle biologische Aktivität untersucht werden. Das Vorhandensein der Fluorphenyl- und Pyridinylgruppen deutet darauf hin, dass sie mit biologischen Zielmolekülen wie Enzymen oder Rezeptoren interagieren könnte.

Medizin

In der pharmazeutischen Chemie könnte diese Verbindung auf ihr Potenzial als Arzneimittelkandidat untersucht werden. Ihre strukturellen Merkmale legen nahe, dass sie eine Aktivität gegen bestimmte Krankheiten wie Krebs oder neurologische Erkrankungen haben könnte.

Industrie

In der Industrie könnte diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymeren oder Beschichtungen verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von 5-(4-Fluorphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-on hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext kann es mit molekularen Zielmolekülen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Das Vorhandensein der Fluorphenylgruppe könnte ihre Bindungsaffinität zu bestimmten Zielmolekülen erhöhen, während die Pyridinylgruppe Wechselwirkungen mit nucleophilen Stellen erleichtern könnte.

Wirkmechanismus

The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group could enhance its binding affinity to certain targets, while the pyridinyl group could facilitate interactions with nucleophilic sites.

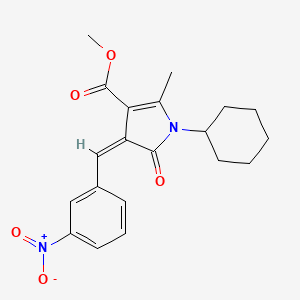

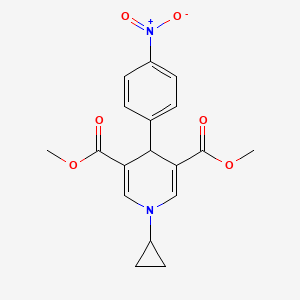

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-(4-Fluorphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-on: Ähnliche Struktur, jedoch mit einer Pyridin-2-yl-Gruppe anstelle von Pyridin-3-yl.

5-(4-Chlorphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-on: Ähnliche Struktur, jedoch mit einer Chlorphenylgruppe anstelle von Fluorphenyl.

5-(4-Fluorphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-thion: Ähnliche Struktur, jedoch mit einer Thiongruppe anstelle eines Ketons.

Einzigartigkeit

Die Einzigartigkeit von 5-(4-Fluorphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-on liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein der Fluorphenylgruppe kann seine Stabilität und Bindungsaffinität verbessern, während die Methoxybenzoylgruppe seine Löslichkeit und Reaktivität beeinflussen kann.

Eigenschaften

Molekularformel |

C24H19FN2O4 |

|---|---|

Molekulargewicht |

418.4 g/mol |

IUPAC-Name |

(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C24H19FN2O4/c1-31-19-10-6-17(7-11-19)22(28)20-21(16-4-8-18(25)9-5-16)27(24(30)23(20)29)14-15-3-2-12-26-13-15/h2-13,21,28H,14H2,1H3/b22-20+ |

InChI-Schlüssel |

URQUDALPFVRMIF-LSDHQDQOSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)/O |

Kanonische SMILES |

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B11639587.png)

![N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11639601.png)

![(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639612.png)

![ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate](/img/structure/B11639625.png)

![Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639632.png)

![N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide](/img/structure/B11639653.png)

![dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11639663.png)